molecular formula C16H24N4O2 B4926326 1-(1-Methylpiperidin-4-yl)-4-(4-nitrophenyl)piperazine

1-(1-Methylpiperidin-4-yl)-4-(4-nitrophenyl)piperazine

Cat. No.: B4926326
M. Wt: 304.39 g/mol
InChI Key: RLINILWAXFKMDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Methylpiperidin-4-yl)-4-(4-nitrophenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 1-methylpiperidin-4-yl group and a 4-nitrophenyl group

Preparation Methods

The synthesis of 1-(1-Methylpiperidin-4-yl)-4-(4-nitrophenyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 1-Methylpiperidin-4-yl Group: The piperazine ring is then reacted with 1-methylpiperidine in the presence of a suitable catalyst to introduce the 1-methylpiperidin-4-yl group.

    Introduction of the 4-Nitrophenyl Group: Finally, the compound is subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the 4-nitrophenyl group.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.

Chemical Reactions Analysis

1-(1-Methylpiperidin-4-yl)-4-(4-nitrophenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro derivatives.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups such as halogens or alkyl groups using appropriate reagents.

Common reagents and conditions used in these reactions include acidic or basic environments, high temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(1-Methylpiperidin-4-yl)-4-(4-nitrophenyl)piperazine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1-Methylpiperidin-4-yl)-4-(4-nitrophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger specific cellular responses. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(1-Methylpiperidin-4-yl)-4-(4-nitrophenyl)piperazine can be compared with other similar compounds, such as:

    1-(1-Methylpiperidin-4-yl)-4-phenylpiperazine: This compound lacks the nitro group, which may result in different chemical and biological properties.

    1-(1-Methylpiperidin-4-yl)-4-(4-chlorophenyl)piperazine:

    1-(1-Methylpiperidin-4-yl)-4-(4-methoxyphenyl)piperazine: The methoxy group may impart different electronic and steric effects, influencing the compound’s behavior in chemical reactions and biological systems.

Properties

IUPAC Name

1-(1-methylpiperidin-4-yl)-4-(4-nitrophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2/c1-17-8-6-15(7-9-17)19-12-10-18(11-13-19)14-2-4-16(5-3-14)20(21)22/h2-5,15H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLINILWAXFKMDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Fluoronitrobenzene (3 g, 21.3 mmol), 1-(1-methylpiperidin-4-yl)piperazine (3.9 g, 21.2 mmol) and triethylamine (3.30 mL, 23.7 mmol) are stirred in anhydrous isopropanol (10 mL) for 10 min at 160° C. in the microwave. The reaction mixture is diluted with water (10 mL), the precipitate is filtered off washed with 50% water in isopropanol and dried in vacuo at 45° C. Yield: 5.14 g
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

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